Tricyclo[5.2.1.0(2,6)]decanedimethanol
Overview
Description
Tricyclo[5.2.1.0(2,6)]decanedimethanol is a useful research compound. Its molecular formula is C12H20O2 and its molecular weight is 196.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Dental Resin System : Tricyclo[5.2.1.0(2,6)]decanedimethanol is used in the synthesis of a dimethacrylate monomer TDDMMA, which is a Bis-GMA free dental resin. This resin shows properties such as high double bond conversion, low solubility, and improved mechanical properties after water immersion, making it a valuable material in dentistry (Yin, Liu, & He, 2016).
Chiral Building Blocks : The compound has been used in the enzymatic resolution of dioxygenated dicyclopentadienes to provide chiral building blocks for the synthesis of naturally occurring (+)-coronafacic acid (Mehta & Reddy, 1999).
Construction of Molecular Frameworks : Studies have demonstrated its use in the stereoselective synthesis of molecular frameworks like copaborneol and longiborneol, achieved through intramolecular double Michael reactions (Ihara, Makita, Fujiwara, Tokunaga, & Fukumoto, 1996).
Cardo Polyamide-Imides : The compound is integral in synthesizing new cardo polyamide-imides containing ether and tricyclo[5.2.1.0(2,6)]decane groups, which are amorphous polymers with high glass transition temperatures and notable mechanical properties (Liaw, Liaw, & Kang, 1999).
Synthesis of Natural Products : It is used in the synthesis of natural products like (±)-8,14-cedranediol and (±)-8,14-cedranoxide through stereocontrolled methodologies (Ihara, Makita, & Takasu, 1999).
Precursor for High-Energy Fuels : Tricyclo[5.2.1.0(2,6)]decane is used as a precursor in the preparation of high-energy density fuels, as seen in the synthesis of isodicyclopentadiene (Chávez, Manríquez, & Alegría, 2007).
properties
IUPAC Name |
[(1R,7R)-8-(hydroxymethyl)-4-tricyclo[5.2.1.02,6]decanyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c13-5-7-1-10-8-3-9(6-14)11(4-8)12(10)2-7/h7-14H,1-6H2/t7?,8-,9?,10?,11-,12?/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZDWMXUMXACHS-IACGZSPGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1C3CC(C2C3)CO)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CC([C@H]1C3C2CC(C3)CO)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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